5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H13ClO4 and a molecular weight of 280.71 g/mol This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenoxy methyl group containing chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Methyl Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate to form the phenoxy methyl intermediate.
Coupling with Furan-2-carboxylic Acid: The phenoxy methyl intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
5-((4-Methylphenyl)methyl)furan-2-carboxylic acid: Similar structure but lacks the chlorine substituent.
5-(4-Chloro-3,5-dimethylphenyl)furan-2-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
5-(4-Chlorophenyl)methyl)furan-2-carboxylic acid: Similar structure but lacks the methyl substituents.
Uniqueness
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the phenoxy moiety enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-8-5-11(6-9(2)13(8)15)18-7-10-3-4-12(19-10)14(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAGAGHZBLSWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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